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molecular formula C10H11N B159781 3-Methyl-5,6-dihydroquinoline CAS No. 133092-30-5

3-Methyl-5,6-dihydroquinoline

Cat. No. B159781
M. Wt: 145.2 g/mol
InChI Key: RSMDRDLCIBYIQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05194439

Procedure details

A solution of the crude product of Step 1 (4.2 g, 13.9 mmol) in dichloromethane (100 ml) at -40° was treated portionwise with 86% 3-chloroperoxybenzoic acid (3.0 g, 14.9 mmol). After 30 min, the mixture was warmed to room temperature, washed with 2N-NaOH (2×100 ml), dried (MgSO4), and evaporated in vacuo. The residue was dissolved in 1N-H2SO4 (100 ml) and the solution washed with ether (3×100 ml), basified with sodium carbonate, and extracted with dichoromethane (3×100 ml). The chlorinated extracts were dried (MgSO4) and evaporated in vacuo. The residue was distilled to give the product (1.79 g) as an oil.
Name
crude product
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[N:4][C:5]2[CH:6]([Se]C3C=CC=CC=3)[CH2:7][CH2:8][CH2:9][C:10]=2[CH:11]=1.ClC1C=C(C=CC=1)C(OO)=O>ClCCl>[CH3:1][C:2]1[CH:3]=[N:4][C:5]2[CH:6]=[CH:7][CH2:8][CH2:9][C:10]=2[CH:11]=1

Inputs

Step One
Name
crude product
Quantity
4.2 g
Type
reactant
Smiles
CC=1C=NC=2C(CCCC2C1)[Se]C1=CC=CC=C1
Name
Quantity
3 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 2N-NaOH (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 1N-H2SO4 (100 ml)
WASH
Type
WASH
Details
the solution washed with ether (3×100 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichoromethane (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chlorinated extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC=1C=NC=2C=CCCC2C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.79 g
YIELD: CALCULATEDPERCENTYIELD 88.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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